molecular formula C14H16BrNO2S B10763564 4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide CAS No. 79599-92-1

4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide

Cat. No.: B10763564
CAS No.: 79599-92-1
M. Wt: 342.25 g/mol
InChI Key: WUWJEHPRFDIUMV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SKF-89145 hydrobromide involves several steps. The starting material is typically a substituted pyridine, which undergoes a series of reactions to form the final product. The synthetic route includes:

Chemical Reactions Analysis

SKF-89145 hydrobromide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

SKF-89145 hydrobromide exerts its effects by acting as an agonist at D1 dopamine receptors. These receptors are G protein-coupled receptors that activate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates various target proteins and modulates their activity . This signaling pathway is involved in numerous physiological processes, including motor control, cognition, and reward.

Comparison with Similar Compounds

SKF-89145 hydrobromide is similar to other D1 dopamine receptor agonists, such as SCH-39166 hydrobromide and R(+)-SKF-81297 hydrobromide . SKF-89145 hydrobromide is unique in its specific binding affinity and selectivity for D1 dopamine receptors, making it a valuable tool for studying these receptors in detail. Other similar compounds include:

These compounds share similar pharmacological properties but differ in their chemical structures and specific binding affinities.

Properties

CAS No.

79599-92-1

Molecular Formula

C14H16BrNO2S

Molecular Weight

342.25 g/mol

IUPAC Name

4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide

InChI

InChI=1S/C14H15NO2S.BrH/c1-15-7-11(10-4-5-18-14(10)8-15)9-2-3-12(16)13(17)6-9;/h2-6,11,16-17H,7-8H2,1H3;1H

InChI Key

WUWJEHPRFDIUMV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)SC=C2)C3=CC(=C(C=C3)O)O.Br

Origin of Product

United States

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